

## An In-depth Technical Guide to Risdiplamhydroxylate-d6: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Risdiplam-hydroxylate-d6 |           |
| Cat. No.:            | B12376520                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of **Risdiplam-hydroxylate-d6**, a deuterated analog of the primary metabolite of Risdiplam. This document is intended to serve as a valuable resource for researchers engaged in the study of Risdiplam's metabolism, pharmacokinetics, and mechanism of action.

### Introduction

Risdiplam is an orally administered small molecule that modifies the splicing of the survival motor neuron 2 (SMN2) pre-messenger RNA (pre-mRNA), leading to an increase in the production of functional SMN protein. It is approved for the treatment of spinal muscular atrophy (SMA). The metabolism of Risdiplam is primarily mediated by flavin monooxygenases (FMOs), resulting in the formation of a pharmacologically inactive N-hydroxylated metabolite, also known as M1. **Risdiplam-hydroxylate-d6** is the stable isotope-labeled version of this M1 metabolite, making it an invaluable tool for a range of research applications, including pharmacokinetic (PK) studies and as an internal standard in bioanalytical assays.

### **Chemical Structure and Identification**

The chemical structure of **Risdiplam-hydroxylate-d6** is that of Risdiplam with a hydroxyl group on one of the nitrogen atoms of the diazaspiro[2.5]octane moiety and six deuterium atoms



replacing six hydrogen atoms on the two methyl groups of the imidazo[1,2-b]pyridazine ring.

Chemical Structure of Risdiplam M1 Metabolite (non-deuterated)

Figure 1. Chemical Structure of Risdiplam M1 Metabolite

Click to download full resolution via product page

Caption: Figure 1. Chemical Structure of Risdiplam M1 Metabolite.

Table 1: Chemical Identifiers for Risdiplam-hydroxylate-d6 and its Non-deuterated Analog

| Identifier        | Risdiplam-hydroxylate-d6                                                                                                              | Risdiplam M1 Metabolite<br>(non-deuterated)                                                                              |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 2-[2,8-bis(trideuteriomethyl)imidazo[1,2-b]pyridazin-6-yl]-7-(4-hydroxy-4,7-diazaspiro[2.5]octan-7-yl)pyrido[1,2-a]pyrimidin-4-one[1] | 2-{2,8-dimethylimidazo[1,2-b]pyridazin-6-yl}-7-{4-hydroxy-4,7-diazaspiro[2.5]octan-7-yl}-4H-pyrido[1,2-a]pyrimidin-4-one |
| Molecular Formula | C22H17D6N7O2                                                                                                                          | C22H23N7O2[2]                                                                                                            |
| Molecular Weight  | 423.50 g/mol                                                                                                                          | 417.46 g/mol [2]                                                                                                         |
| Canonical SMILES  | C(C1=C(C=C(N2C(C=C(C=C2<br>)N3C(C(N(CC3)O)C4)CC4)=O<br>)=N1)C)N5N=C(C=C5C)C)(D)<br>(D)D                                               | Cc1cc(-<br>c2cc(=O)n3cc(ccc3n2)N4CCN(<br>C5(CC5)C4)O)nn6cc(C)nc16[2<br>]                                                 |
| InChI Key         | QDCCRWMQPQCJSO-<br>WFGJKAKNSA-N[1]                                                                                                    | QDCCRWMQPQCJSO-<br>UHFFFAOYSA-N[2]                                                                                       |

## **Physicochemical Properties**



Experimentally determined physicochemical data for **Risdiplam-hydroxylate-d6** are not extensively available in the public domain. However, some properties can be inferred from its structure and from predicted data for the non-deuterated M1 metabolite.

Table 2: Physicochemical Properties of **Risdiplam-hydroxylate-d6** and Predicted Properties of Risdiplam M1 Metabolite

| Property               | Risdiplam-hydroxylate-d6                                                                       | Risdiplam M1 Metabolite<br>(Predicted)                                                                           |
|------------------------|------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|
| Appearance             | Crystalline solid[1]                                                                           | -                                                                                                                |
| Melting Point          | Not publicly available; must be determined experimentally[1]                                   | -                                                                                                                |
| Solubility             | Soluble in organic solvents; limited solubility in water[1][3]                                 | Water Solubility: 0.265<br>mg/mL[4]                                                                              |
| pKa (Strongest Acidic) | -                                                                                              | 15.06[4]                                                                                                         |
| pKa (Strongest Basic)  | -                                                                                              | 3.36[4]                                                                                                          |
| logP                   | -                                                                                              | 1.29[4]                                                                                                          |
| Stability              | Generally stable under standard laboratory conditions, but sensitive to light and moisture[1]. | Unstable in biological matrices; requires stabilization with antioxidants like ascorbic acid during analysis[5]. |

# Experimental Protocols Synthesis of Risdiplam-hydroxylate-d6

A detailed, step-by-step synthesis protocol for **Risdiplam-hydroxylate-d6** is not publicly available. However, the general approach involves a multi-step chemical synthesis. The synthesis of the core structure of Risdiplam has been described, often involving palladium-catalyzed cross-coupling reactions, though newer, palladium-free methods are also being developed[6]. For the deuterated and hydroxylated analog, the synthesis would likely involve:



- Synthesis of a Risdiplam precursor: This would involve the assembly of the complex heterocyclic ring system.
- Introduction of deuterium: Deuterated methyl groups are introduced, likely using deuterated starting materials or reagents during the synthesis of the imidazo[1,2-b]pyridazine moiety.
- Hydroxylation: The hydroxyl group is introduced on the diazaspiro[2.5]octane ring. This could
  be achieved through various chemical oxidation methods.
- Purification: The final product would be purified using techniques such as column chromatography and recrystallization to achieve high purity.

The synthesis of deuterated metabolites can also be achieved through biotransformation using microorganisms or enzymes, followed by chemical modification if necessary.



Click to download full resolution via product page

Caption: Figure 2. General Synthetic Workflow for **Risdiplam-hydroxylate-d6**.

# Bioanalytical Method for Quantification in Biological Matrices (Proposed)

The following is a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of **Risdiplam-hydroxylate-d6** in a biological matrix such as plasma. This protocol is adapted from published methods for Risdiplam and incorporates necessary modifications for the analysis of its hydroxylated metabolite[7].

Sample Preparation (Protein Precipitation):

 To 50 μL of plasma sample in a microcentrifuge tube, add 5 μL of a suitable antioxidant solution (e.g., 1 M ascorbic acid) to prevent degradation of the hydroxylated metabolite.



- Add 200 μL of a precipitation solution (e.g., acetonitrile containing an appropriate internal standard).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

#### LC-MS/MS Conditions:

- LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
- Column: A reversed-phase C18 column (e.g., Phenomenex Kinetex XB-C18, 100 Å, 2.6 μm, 100 x 2.1 mm) is a suitable choice[7].
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A gradient from 5% to 95% mobile phase B over several minutes. The
  exact gradient should be optimized to ensure good separation from matrix components and
  any other metabolites.
- Flow Rate: 0.3 0.5 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 10 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.



- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for Risdiplam-hydroxylate-d6 and the internal standard need to be determined by direct infusion and optimization. Predicted fragmentation patterns for the non-deuterated M1 metabolite can be used as a starting point.

Table 3: Predicted MS/MS Fragmentation for Risdiplam M1 Metabolite (Positive Ion Mode)

| Precursor Ion (m/z) | Collision Energy | Predicted Product Ions (m/z)                                                                                                                        |
|---------------------|------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|
|                     | 10 V             | 388.2, 345.2, 297.2, 283.2,<br>269.1, 255.1, 241.1, 227.1,                                                                                          |
| 418.2               |                  | 215.1, 199.1, 185.1, 171.1,<br>157.1, 145.1, 131.1, 117.1,<br>105.1, 91.1, 77.1, 65.1                                                               |
| 418.2               | 20 V             | 388.2, 345.2, 297.2, 283.2,<br>269.1, 255.1, 241.1, 227.1,<br>215.1, 199.1, 185.1, 171.1,<br>157.1, 145.1, 131.1, 117.1,<br>105.1, 91.1, 77.1, 65.1 |
| 418.2               | 40 V             | 388.2, 345.2, 297.2, 283.2,<br>269.1, 255.1, 241.1, 227.1,<br>215.1, 199.1, 185.1, 171.1,<br>157.1, 145.1, 131.1, 117.1,<br>105.1, 91.1, 77.1, 65.1 |

Data from DrugBank predictions for Risdiplam M1 metabolite. The precursor ion for **Risdiplam-hydroxylate-d6** would be approximately 424.2 m/z. Actual fragmentation patterns must be determined experimentally.





Click to download full resolution via product page

Caption: Figure 3. Experimental Workflow for Bioanalysis.

# Mechanism of Action of Parent Compound (Risdiplam)







Risdiplam-hydroxylate-d6 is considered pharmacologically inactive. The biological activity resides with the parent compound, Risdiplam. Risdiplam acts as a splicing modifier of SMN2 pre-mRNA. It binds to two specific sites on the SMN2 pre-mRNA: the 5'-splice site (5'ss) of intron 7 and the exonic splicing enhancer 2 (ESE2) within exon 7. This binding stabilizes the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5'ss, and it displaces the splicing repressor heterogeneous nuclear ribonucleoprotein G (hnRNP G). This action promotes the inclusion of exon 7 into the final mRNA transcript, leading to the production of full-length, functional SMN protein.





Click to download full resolution via product page

Caption: Figure 4. Signaling Pathway of Risdiplam's Splicing Modification.



### Conclusion

Risdiplam-hydroxylate-d6 is a critical research tool for scientists and drug developers working on Risdiplam and other small molecule splicing modifiers. Its primary utility lies in its application in pharmacokinetic studies and as an internal standard for the bioanalysis of Risdiplam's major metabolite. While detailed experimental data on its physicochemical properties and synthesis are not widely available, this guide provides a comprehensive summary of the existing knowledge and offers a proposed framework for its experimental use. As research in the field of SMA therapeutics continues to advance, the availability and characterization of such specialized chemical tools will remain of paramount importance.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Buy Risdiplam-hydroxylate-d6 (EVT-12509980) [evitachem.com]
- 2. GSRS [precision.fda.gov]
- 3. 利地平-羟基-d6 | Risdiplam-hydroxylate-d6 | 稳定同位素 | 美国InvivoChem [invivochem.cn]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Convenient, Pd-Free Approach to the Synthesis of Risdiplam [mdpi.com]
- 7. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Risdiplam-hydroxylate-d6: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376520#risdiplam-hydroxylate-d6-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com